molecular formula C24H17Cl2F3N4O3 B12363218 Hsd17B13-IN-66

Hsd17B13-IN-66

Cat. No.: B12363218
M. Wt: 537.3 g/mol
InChI Key: CWRMWTMELMXQTO-UHFFFAOYSA-N
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Description

Hsd17B13-IN-66 is a potent and selective inhibitor of the enzyme hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and has been implicated in the pathogenesis of nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). The inhibition of HSD17B13 has shown potential therapeutic benefits in reducing liver inflammation and fibrosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hsd17B13-IN-66 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to enhance the potency and selectivity of the inhibitor. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as the laboratory-scale synthesis but is scaled up to meet commercial demands. This involves the use of larger reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Hsd17B13-IN-66 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives are often tested for their biological activity to identify more potent and selective inhibitors .

Scientific Research Applications

Hsd17B13-IN-66 has a wide range of scientific research applications, including:

    Chemistry: Used as a chemical probe to study the function of HSD17B13 and its role in lipid metabolism.

    Biology: Helps in understanding the biological pathways involving HSD17B13 and its impact on liver diseases.

    Medicine: Investigated as a potential therapeutic agent for treating NAFLD, NASH, and other liver-related conditions.

    Industry: Utilized in the development of new drugs targeting HSD17B13 and related pathways .

Mechanism of Action

Hsd17B13-IN-66 exerts its effects by selectively inhibiting the activity of HSD17B13. This enzyme is involved in the metabolism of lipids within liver cells. By inhibiting HSD17B13, this compound reduces the formation of lipid droplets, thereby decreasing liver steatosis and inflammation. The molecular targets include the active site of HSD17B13, where the inhibitor binds and prevents the enzyme from catalyzing its normal reactions .

Comparison with Similar Compounds

Properties

Molecular Formula

C24H17Cl2F3N4O3

Molecular Weight

537.3 g/mol

IUPAC Name

3,5-dichloro-N-[2,8-dimethyl-4-oxo-3-[[3-(trifluoromethyl)pyridin-2-yl]methyl]quinazolin-5-yl]-4-hydroxybenzamide

InChI

InChI=1S/C24H17Cl2F3N4O3/c1-11-5-6-17(32-22(35)13-8-15(25)21(34)16(26)9-13)19-20(11)31-12(2)33(23(19)36)10-18-14(24(27,28)29)4-3-7-30-18/h3-9,34H,10H2,1-2H3,(H,32,35)

InChI Key

CWRMWTMELMXQTO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl)C(=O)N(C(=N2)C)CC4=C(C=CC=N4)C(F)(F)F

Origin of Product

United States

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